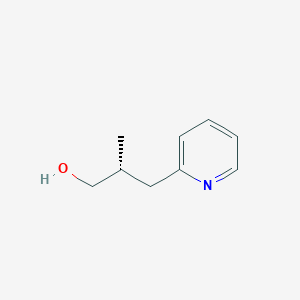![molecular formula C22H31N3O11S B2662443 ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate CAS No. 316806-61-8](/img/structure/B2662443.png)
ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of cyclopenta[b]thiophene, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecule contains a cyclopenta[b]thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (-CONH2), and an ethylpiperazine group attached to it .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. Given its structure, it is likely to be a solid at room temperature, and due to the presence of polar groups like the amide, it is likely to have some degree of solubility in polar solvents like water .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a promising candidate for developing new antibiotics .
Antitumor Properties
Research has indicated that this compound exhibits significant antitumor activity. It can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for further investigation in cancer therapy, particularly for its potential to target specific cancer cell lines .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate has shown promise as a neuroprotective agent. It can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Therapeutics
This compound has potential applications in cardiovascular medicine. It can act as a vasodilator, helping to relax blood vessels and improve blood flow. This property is beneficial in treating conditions such as hypertension and angina .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at enhancing cellular health .
Antiviral Applications
Research has also explored the antiviral potential of this compound. It can inhibit the replication of certain viruses by interfering with their life cycle. This makes it a candidate for developing antiviral drugs, particularly against viruses that are resistant to current treatments .
Drug Delivery Systems
The unique chemical structure of this compound allows it to be used in drug delivery systems. It can be engineered to carry therapeutic agents and release them at targeted sites within the body, enhancing the efficacy and reducing the side effects of treatments .
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S.2C2H2O4/c1-3-20-8-10-21(11-9-20)12-15(22)19-17-16(18(23)24-4-2)13-6-5-7-14(13)25-17;2*3-1(4)2(5)6/h3-12H2,1-2H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXITXIZBSLWTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)
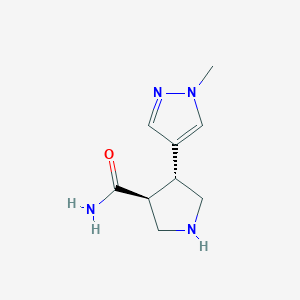
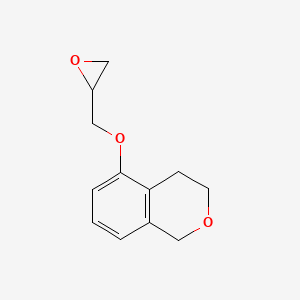
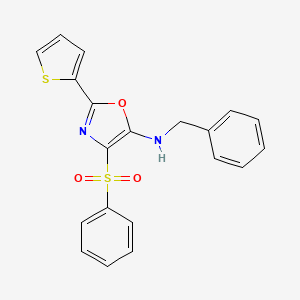
![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)
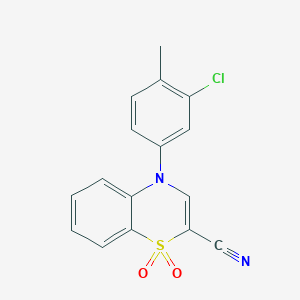
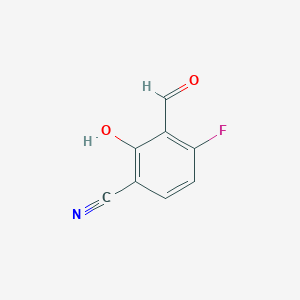
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)
![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)


